molecular formula C7H10O4 B14614626 2-Methyl-5-oxotetrahydro-2-furanyl acetate CAS No. 57681-51-3

2-Methyl-5-oxotetrahydro-2-furanyl acetate

Cat. No.: B14614626
CAS No.: 57681-51-3
M. Wt: 158.15 g/mol
InChI Key: DWCORXCRWMOSCQ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxotetrahydro-2-furanyl acetate is an organic compound with the molecular formula C7H10O4. It is also known by its systematic name, 2(3H)-Furanone, 5-(acetyloxy)dihydro-5-methyl-. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached. It has a molecular weight of 158.154 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxotetrahydro-2-furanyl acetate typically involves the esterification of 2-Methyl-5-oxotetrahydrofuran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxotetrahydro-2-furanyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5-oxotetrahydro-2-furanyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxotetrahydro-2-furanyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-oxooxolan-2-yl acetate
  • Acetic acid (5-keto-2-methyl-tetrahydrofuran-2-yl) ester
  • Acetic acid (2-methyl-5-oxo-tetrahydro-furan-2-yl) ester

Uniqueness

2-Methyl-5-oxotetrahydro-2-furanyl acetate is unique due to its specific furanone ring structure and acetate group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

57681-51-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(2-methyl-5-oxooxolan-2-yl) acetate

InChI

InChI=1S/C7H10O4/c1-5(8)10-7(2)4-3-6(9)11-7/h3-4H2,1-2H3

InChI Key

DWCORXCRWMOSCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCC(=O)O1)C

Origin of Product

United States

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